dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
The compound is a derivative of the 1,2,3-triazole class of compounds . 1,2,3-Triazoles are known for their notable therapeutic importance and are linked with amine and ester groups . They are synthesized through a Cu(I) catalyzed [3 + 2] dipolar cycloaddition .
Synthesis Analysis
The synthesis of similar compounds involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Chemical Reactions Analysis
1,2,3-Triazoles undergo various reactions due to their unique chemical structure. For instance, they can participate in [3 + 2] dipolar cycloaddition reactions .Scientific Research Applications
Synthesis and Characterization
- A study by Komaraiah, Ramakrishna, Sailu, and Reddy (2007) details the synthesis of dimethyl 1-(2-{[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl) methyl]anilino}-2-oxoethyl)1H-1,2,3-triazole-4,5-dicarboxylate through a cycloaddition reaction (Komaraiah, Ramakrishna, Sailu, & Reddy, 2007).
Inhibition Properties and Molecular Docking
- Research by Yagiz et al. (2021) focuses on the synthesis and investigation of inhibition properties of various dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate derivatives on xanthine oxidase activity. This study also includes molecular docking to evaluate compound modes of inhibition (Yagiz et al., 2021).
Hirshfeld Surface Analysis and DFT Calculations
- Ahmed et al. (2020) performed synthesis, spectroscopic, and X-ray characterization of triazole derivatives, including analysis using Hirshfeld surface and DFT calculations to understand the interactions in these compounds (Ahmed et al., 2020).
Antiviral Activity
- Modzelewska-Banachiewicz and Kamińska (2001) explored the antiviral activity of products of cyclization of dimethyl 2-[(1-arylamino-1-arylmethylidene)hydrazono]succinate, which is closely related to the compound of interest (Modzelewska-Banachiewicz & Kamińska, 2001).
Preparation and Use in Chemical Reactions
- Fall et al. (2021) discuss the preparation of a new compound, tetramethyl 1,1′-(2-[{4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl]-2-[(4-methylphenyl)sulfonamido]propane-1,3-diyl)bis(1H-1,2,3-triazole-4,5-dicarboxylate), which shows the versatility of triazole derivatives in chemical synthesis (Fall et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit potent antileishmanial and antimalarial activities . These compounds are known to interact with Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
It is known that similar compounds exhibit their antileishmanial and antimalarial activities by interacting with their respective targets . A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .
Biochemical Pathways
Similar compounds are known to affect the life cycle ofLeishmania and Plasmodium species, thereby exhibiting their antileishmanial and antimalarial activities .
Pharmacokinetics
The molecular weight of this compound is 31730 , which might influence its bioavailability and pharmacokinetic properties.
Result of Action
Similar compounds have been found to exhibit superior antipromastigote activity . For instance, one of the compounds displayed an IC50 value of 0.018, which was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) .
Action Environment
It is known that the efficacy of similar compounds can be influenced by various factors, including the strain of the target organism, the stage of the life cycle of the target organism, and the presence of other compounds .
Properties
IUPAC Name |
dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]triazole-4,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c1-9-4-6-10(7-5-9)11(19)8-18-13(15(21)23-3)12(16-17-18)14(20)22-2/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLYHIFTNYQJMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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